3-(Aziridin-1-yl)-1,2,4-triazine
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Overview
Description
3-(Aziridin-1-yl)-1,2,4-triazine is a heterocyclic compound that features both aziridine and triazine rings Aziridine is a three-membered nitrogen-containing ring, while triazine is a six-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Aziridin-1-yl)-1,2,4-triazine typically involves the cyclization of appropriate precursors. One common method is the reaction of an aziridine derivative with a triazine precursor under controlled conditions. For instance, the cyclization of haloamines and amino alcohols can be employed to generate aziridines, which can then be reacted with triazine derivatives .
Industrial Production Methods: Industrial production of aziridines, including this compound, often involves the use of high-temperature dehydration processes or base-induced sulfate elimination. These methods are efficient and scalable, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 3-(Aziridin-1-yl)-1,2,4-triazine undergoes various chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form more reactive intermediates.
Reduction: Reduction reactions can open the aziridine ring, leading to the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aziridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peroxides and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be employed under mild conditions.
Major Products: The major products formed from these reactions include various amine derivatives and substituted triazines, which can have significant biological and chemical properties .
Scientific Research Applications
3-(Aziridin-1-yl)-1,2,4-triazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound has shown potential in biological studies due to its ability to interact with biomolecules.
Mechanism of Action
The mechanism of action of 3-(Aziridin-1-yl)-1,2,4-triazine involves its ability to form reactive intermediates through ring-opening reactions. These intermediates can interact with various molecular targets, including DNA and proteins, leading to potential therapeutic effects. The aziridine ring’s strain makes it highly reactive, allowing it to participate in various biochemical pathways .
Comparison with Similar Compounds
Aziridine-1-carbaldehyde oximes: These compounds share the aziridine ring but differ in their functional groups and overall structure.
Uniqueness: 3-(Aziridin-1-yl)-1,2,4-triazine is unique due to the combination of aziridine and triazine rings, which imparts distinct chemical and biological properties.
Properties
CAS No. |
61108-81-4 |
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Molecular Formula |
C5H6N4 |
Molecular Weight |
122.13 g/mol |
IUPAC Name |
3-(aziridin-1-yl)-1,2,4-triazine |
InChI |
InChI=1S/C5H6N4/c1-2-7-8-5(6-1)9-3-4-9/h1-2H,3-4H2 |
InChI Key |
WWHGDIGPYZBJKR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN1C2=NC=CN=N2 |
Origin of Product |
United States |
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